molecular formula C10H5ClF3N B157264 4-Chloro-2-(trifluoromethyl)quinoline CAS No. 1701-24-2

4-Chloro-2-(trifluoromethyl)quinoline

Cat. No.: B157264
CAS No.: 1701-24-2
M. Wt: 231.6 g/mol
InChI Key: ONNDFDQMHCNEGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(trifluoromethyl)quinoline, also known as 4-CFTQ, is a synthetic compound used in a variety of applications, including scientific research. 4-CFTQ has a wide range of potential applications due to its unique chemical structure.

Scientific Research Applications

Chemical Synthesis and Derivatives

4-Chloro-2-(trifluoromethyl)quinoline and its derivatives have been extensively studied for their synthetic applications and potential in creating a wide range of chemical compounds. For instance, a method to synthesize 4-amino-2-(trifluoromethyl)quinolines via the intramolecular Friedel–Crafts reaction highlights the compound's utility in generating a diverse array of quinoline derivatives. This process yields various 4-amino-2-(trifluoromethyl)quinolines efficiently, showcasing the versatility of this compound in chemical synthesis (Rahmani & Darehkordi, 2018).

Antimicrobial Applications

The antimicrobial potential of derivatives of this compound has been explored, with specific compounds demonstrating significant activity against a range of bacteria and fungi. This highlights the compound's role in the development of new antimicrobial agents, an area of ongoing research due to increasing antibiotic resistance (Bonacorso et al., 2018).

Photovoltaic and Electronic Applications

Derivatives of this compound have been evaluated for their photovoltaic properties, with studies demonstrating their potential in organic–inorganic photodiode fabrication. This application is crucial for advancing solar energy technologies and developing new materials for photovoltaic cells, highlighting the compound's importance beyond pharmaceuticals (Zeyada, El-Nahass, & El-Shabaan, 2016).

Bioimaging Applications

7-Aminoquinolines, synthesized through the introduction of a trifluoromethyl group to quinoline derivatives, have been used as bioimaging agents. These compounds demonstrate strong intramolecular charge-transfer fluorescence and have been applied in live-cell imaging to target the Golgi apparatus in various cell lines. This application signifies the compound's utility in biomedical research, offering new tools for cellular and molecular imaging (Chen et al., 2019).

Safety and Hazards

4-Chloro-2-(trifluoromethyl)quinoline is classified as an irritant . It causes skin irritation and serious eye irritation . Precautionary measures include avoiding ingestion and inhalation, avoiding dust formation, and not getting it in eyes, on skin, or on clothing .

Properties

IUPAC Name

4-chloro-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3N/c11-7-5-9(10(12,13)14)15-8-4-2-1-3-6(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNDFDQMHCNEGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371544
Record name 4-Chloro-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1701-24-2
Record name 4-Chloro-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2-(trifluoromethyl)quinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-(trifluoromethyl)quinoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-(trifluoromethyl)quinoline
Reactant of Route 3
Reactant of Route 3
4-Chloro-2-(trifluoromethyl)quinoline
Reactant of Route 4
4-Chloro-2-(trifluoromethyl)quinoline
Reactant of Route 5
4-Chloro-2-(trifluoromethyl)quinoline
Reactant of Route 6
Reactant of Route 6
4-Chloro-2-(trifluoromethyl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.